
(6-(Difluoromethoxy)naphthalen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(6-(Difluoromethoxy)naphthalen-2-yl)boronic acid”, also known as DFN, is a boronic acid derivative. It has the CAS Number: 1334221-18-9 . The molecular formula is C11H9BF2O3 and the molecular weight is 238.00 g/mol. The InChI Code is 1S/C11H9BF2O3/c13-11(14)17-10-4-2-7-5-9(12(15)16)3-1-8(7)6-10/h1-6,11,15-16H .
Molecular Structure Analysis
The InChI key for “this compound” is PTNBNCNQUMIQRC-UHFFFAOYSA-N . This key can be used to generate a 2D or 3D structure of the molecule using appropriate software or online tools.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature of 2-8°C .科学研究应用
(6-(Difluoromethoxy)naphthalen-2-yl)boronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of polymers, dyes, and catalysts. In addition, this compound has been used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules.
作用机制
Target of Action
Boronic acids and their derivatives are commonly used in the suzuki-miyaura coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the context of Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the reaction .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound can participate, is used to create carbon-carbon bonds, a fundamental process in organic synthesis . The products of these reactions can be involved in various biochemical pathways, depending on their structure and functional groups.
Pharmacokinetics
The compound’s stability and reactivity can be inferred from its use in suzuki-miyaura coupling reactions, which require relatively mild and functional group tolerant conditions .
Result of Action
The primary result of the action of 2-(Difluoromethoxy)naphthalene-6-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, potentially influencing various molecular and cellular processes depending on the specific structures and functional groups of the resulting compounds.
Action Environment
The efficacy and stability of 2-(Difluoromethoxy)naphthalene-6-boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, including temperature and solvent, can also impact the reaction’s efficiency .
实验室实验的优点和局限性
One of the main advantages of using (6-(Difluoromethoxy)naphthalen-2-yl)boronic acid in lab experiments is its versatility. This compound can be used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, this compound can be used in the synthesis of polymers, dyes, and catalysts. Furthermore, this compound has been found to have a range of beneficial effects on biochemical and physiological processes.
However, there are some limitations to using this compound in lab experiments. One of the main limitations is that this compound is a highly reactive reagent, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, this compound is a corrosive reagent, and it can cause damage to lab equipment if not handled properly. Finally, this compound is a toxic reagent, and it should be handled with caution.
未来方向
There are a number of potential future directions for the use of (6-(Difluoromethoxy)naphthalen-2-yl)boronic acid in scientific research. One potential direction is the development of new and improved synthesis methods for this compound. This could allow for the synthesis of novel compounds using this compound, as well as the synthesis of compounds in a more efficient and cost-effective manner. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of conditions. Finally, further research into the mechanism of action of this compound could lead to the development of new and improved synthetic methods for a wide range of organic compounds.
合成方法
(6-(Difluoromethoxy)naphthalen-2-yl)boronic acid can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-(bromomethyl)naphthalene-1,4-dicarboxylic acid with 6-difluoromethoxybenzene in the presence of potassium carbonate, followed by hydrolysis of the resulting product. This method is simple and yields a high yield of this compound. Other methods of synthesizing this compound include the reaction of 2-naphthoic acid with 6-difluoromethoxybenzene in the presence of sodium hydroxide, and the reaction of 2-naphthoic acid with 6-difluoromethoxybenzene in the presence of sodium borohydride.
安全和危害
“(6-(Difluoromethoxy)naphthalen-2-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
[6-(difluoromethoxy)naphthalen-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF2O3/c13-11(14)17-10-4-2-7-5-9(12(15)16)3-1-8(7)6-10/h1-6,11,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNBNCNQUMIQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


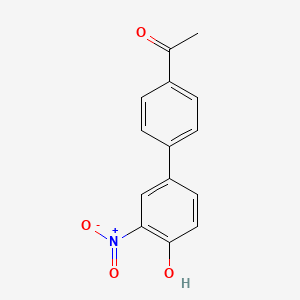



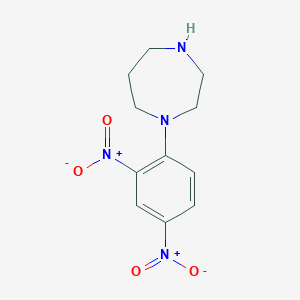
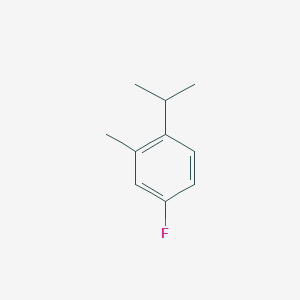

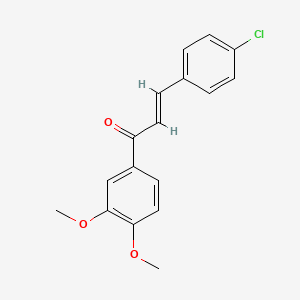
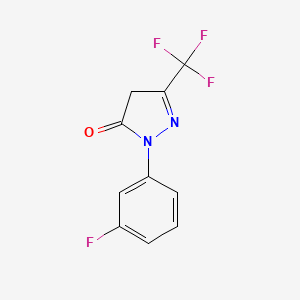
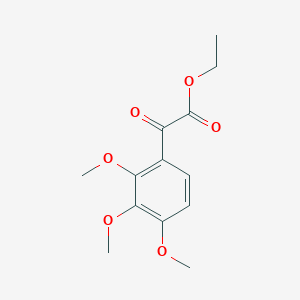
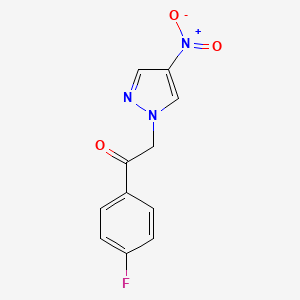
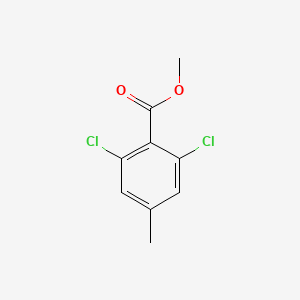
![5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B6328987.png)